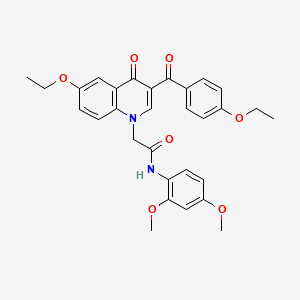
N-(2,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C30H30N2O7 and its molecular weight is 530.577. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This detailed article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a quinoline moiety, which is known for its diverse pharmacological properties. The molecular formula is C21H24N2O5, indicating a complex arrangement conducive to various interactions within biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The quinoline structure is known to inhibit enzymes involved in various metabolic pathways. This inhibition can lead to altered cellular functions and therapeutic effects against diseases such as cancer and infections.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, potentially reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with chronic diseases.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neurological health.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 8.3 |
| A549 (Lung Cancer) | 15.0 |
These values suggest significant potency compared to standard chemotherapeutic agents.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against several pathogens. In vitro studies report the following minimum inhibitory concentrations (MIC):
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate a promising spectrum of activity against both bacterial and fungal infections.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 breast cancer cells. The study demonstrated that treatment with the compound resulted in significant apoptosis (programmed cell death), mediated through the activation of caspase pathways.
Case Study 2: Antimicrobial Action
In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against clinical isolates of Staphylococcus aureus. The findings revealed that it effectively inhibited biofilm formation, a critical factor in the pathogenicity of this bacterium.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O7/c1-5-38-20-9-7-19(8-10-20)29(34)24-17-32(26-14-12-22(39-6-2)15-23(26)30(24)35)18-28(33)31-25-13-11-21(36-3)16-27(25)37-4/h7-17H,5-6,18H2,1-4H3,(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNGLSVTHSXATJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














